Product packaging for FFAGLDD amine salt(Cat. No.:)

FFAGLDD amine salt

Cat. No.: B10825347
M. Wt: 800.9 g/mol
InChI Key: MWLBVHZSLALYTN-HAYWJZKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Peptide-Based Systems in Targeted Therapeutics

Peptides, short chains of amino acids, have transitioned from being primarily understood as hormones and signaling molecules to becoming sophisticated tools in drug development and delivery mdpi.comnih.govnews-medical.netbiochempeg.com. Their advantages include high specificity for biological targets, excellent biocompatibility, and generally lower immunogenicity compared to larger protein-based therapeutics or synthetic polymers mdpi.comnih.govnews-medical.netbiochempeg.commdpi.com. This has led to the development of peptide-drug conjugates (PDCs), where a therapeutic payload is attached to a targeting peptide, enabling enhanced delivery to specific tissues or cells and improving pharmacokinetic profiles nih.govbiochempeg.com. The field is further propelled by advancements in computational tools and artificial intelligence (AI), which are revolutionizing peptide design, optimization, and the discovery of novel therapeutic applications oup.comku.eduxjtlu.edu.cn.

The Strategic Role of Enzyme-Responsive Bioconjugates in Controlled Release

Enzyme-responsive bioconjugates represent a sophisticated class of drug delivery systems designed to release therapeutic agents in a controlled manner, triggered by the presence of specific enzymes cd-bioparticles.netnih.govfrontiersin.orgfrontiersin.org. This approach is particularly valuable in targeting diseases where enzyme activity is altered, such as in the tumor microenvironment, which often exhibits overexpression of certain proteases cd-bioparticles.netnih.govfrontiersin.orgresearchgate.netcancerbiomed.orgthno.org. By incorporating enzyme-cleavable sequences into the structure of drug carriers or prodrugs, the release of the active pharmaceutical ingredient can be precisely dictated by the local enzymatic activity. This strategy aims to maximize therapeutic efficacy at the target site while minimizing systemic exposure and associated toxicities cd-bioparticles.netnih.govfrontiersin.orgfrontiersin.org. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are frequently implicated in pathological processes, including tumor growth, invasion, and metastasis, making them key targets for enzyme-responsive drug delivery systems mdpi.comresearchgate.netcancerbiomed.orgthno.orgnih.govwikipedia.orgmdpi.comresearchgate.net.

Foundational Overview of FFAGLDD Amine Salt as a Matrix Metalloproteinase 9 (MMP9)-Sensitive Cleavage Peptide

The FFAGLDD peptide sequence is specifically designed to be sensitive to Matrix Metalloproteinase 9 (MMP9) nih.govmedchemexpress.com. MMP9 is a protease known to play roles in extracellular matrix degradation and tissue remodeling, and its elevated expression is often observed in pathological conditions, particularly within the tumor microenvironment researchgate.netnih.govwikipedia.orgmdpi.comresearchgate.net. This characteristic makes FFAGLDD a valuable component for developing drug delivery systems that can be activated in situ by tumor-associated MMP9 researchgate.netcancerbiomed.orgnih.gov.

FFAGLDD has been synthesized and integrated into advanced drug delivery platforms, such as polymeric micelles, for the targeted delivery of therapeutic agents like doxorubicin (B1662922) (DOX) nih.govmedchemexpress.com. Upon encountering MMP9, the FFAGLDD peptide sequence undergoes enzymatic cleavage, which in turn facilitates the release of the encapsulated drug payload nih.govmedchemexpress.com. Research indicates that MMP9 can cleave specific peptide sequences, including FFAGLDD, leading to the formation of smaller peptide fragments that can trigger payload release or structural changes in the delivery vehicle nih.gov. The designation "amine salt" likely refers to a specific formulation of the FFAGLDD peptide, aimed at optimizing its physicochemical properties, such as solubility and stability, for effective drug delivery applications mdpi.commdpi.com.

Chemical Properties of FFAGLDD

PropertyValueSource
Molecular Weight783.82 medchemexpress.com
Chemical FormulaC37H49N7O12 medchemexpress.com
Target EnzymeMMP9 medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H52N8O12 B10825347 FFAGLDD amine salt

Properties

Molecular Formula

C37H52N8O12

Molecular Weight

800.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;azane

InChI

InChI=1S/C37H49N7O12.H3N/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);1H3/t21-,24-,25-,26-,27-,28-;/m0./s1

InChI Key

MWLBVHZSLALYTN-HAYWJZKBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.N

Origin of Product

United States

Molecular Design and Synthetic Strategies of Ffagldd Amine Salt

Elucidation of the FFAGLDD Peptide Sequence and its Conformational Properties

The primary structure of the FFAGLDD peptide consists of seven amino acid residues. The sequence is notable for its distinct hydrophobic and hydrophilic regions. The N-terminal portion is characterized by a di-phenylalanine motif, rendering it highly hydrophobic. This is followed by the small, nonpolar residues Alanine and Glycine, and the hydrophobic Leucine. In contrast, the C-terminal end features two consecutive Aspartic Acid residues, which are hydrophilic and negatively charged at physiological pH.

Table 1: Physicochemical Properties of Amino Acids in FFAGLDD

Amino Acid Abbreviation Side Chain Polarity Hydropathy Index
Phenylalanine Phe, F Nonpolar, aromatic 2.8
Alanine Ala, A Nonpolar 1.8
Glycine Gly, G Nonpolar -0.4
Leucine Leu, L Nonpolar 3.8

Significance of the Amine Salt Form in FFAGLDD's Chemical Architecture

Peptides containing free amino groups, such as the N-terminus or the side chains of basic amino acids, can exist in salt form. ambiopharm.com The formation of an amine salt is a common strategy in pharmaceutical chemistry to enhance the water solubility and bioavailability of molecules that are otherwise poorly soluble. spectroscopyonline.comlibretexts.org Given the hydrophobic nature of the N-terminal region of FFAGLDD, its formulation as an amine salt is particularly advantageous.

By reacting the basic amine groups of the peptide with an acid, a more polar and water-soluble salt is formed. alfa-chemistry.com This is crucial for many research and therapeutic applications where administration in an aqueous medium is required. The choice of the counter-ion in the salt (e.g., hydrochloride, acetate (B1210297), trifluoroacetate) can also influence the peptide's stability, hygroscopicity, and handling properties. ambiopharm.com For instance, acetate salts are often preferred in later stages of drug development due to their biocompatibility. ambiopharm.com The amine salt form can also play a role in the peptide's secondary structure by influencing electrostatic interactions within the molecule. ambiopharm.com

Methodologies for the Synthesis of FFAGLDD Peptide and its Amine Salt Derivatives

The chemical synthesis of peptides like FFAGLDD is a well-established process, most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). peptide.combachem.comnih.gov This methodology allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com

Solid-Phase Peptide Synthesis (SPPS) and Purification Techniques

The SPPS process for FFAGLDD would begin with the attachment of the C-terminal amino acid, Aspartic Acid, to a solid support resin. bachem.com The synthesis then proceeds in the C-terminal to N-terminal direction. Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group (commonly the Fmoc group) from the resin-bound peptide, and the coupling of the next Nα-protected amino acid. peptide.comuci.edu This cycle is repeated for each amino acid in the FFAGLDD sequence.

Upon completion of the synthesis, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed. uci.edu The crude peptide product typically contains various impurities, including deletion sequences, truncated peptides, and byproducts from the cleavage process. lcms.cz Therefore, a robust purification step is essential. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. bachem.com Flash chromatography can also be employed as an efficient purification method. biotage.comnih.gov

Post-Synthetic Modifications and Salt Formation Protocols

During the final cleavage and purification steps of SPPS, trifluoroacetic acid (TFA) is often used. lcms.czmdpi.com This results in the initial isolation of the synthetic peptide as a TFA salt. ambiopharm.com While suitable for initial research, TFA salts may not be ideal for all applications. ambiopharm.com Therefore, a post-synthetic modification to exchange the counter-ion is often performed.

This salt exchange is typically achieved through ion-exchange chromatography or by repeated lyophilization from a solution containing the desired acid (e.g., hydrochloric acid or acetic acid). ambiopharm.commdpi.com For example, to obtain the hydrochloride salt of FFAGLDD, the purified TFA salt can be dissolved in a dilute solution of hydrochloric acid and then lyophilized. This process is repeated several times to ensure complete exchange of the trifluoroacetate (B77799) counter-ion for the chloride ion. Other post-synthetic modifications can also be introduced to enhance the peptide's properties, such as N-terminal acetylation or C-terminal amidation. peptide.combiosynth.comrsc.org

Computational Approaches to Predict Peptide Folding and Interaction with Enzymatic Substrates

Computational methods are invaluable tools for predicting the three-dimensional structure of peptides and their interactions with other molecules, such as enzymatic substrates. nih.govmdpi.com These approaches can provide insights into the conformational preferences of FFAGLDD and guide the design of analogs with improved properties.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the FFAGLDD peptide in different solvent environments. nih.govacs.org These simulations can reveal the most stable folded structures and the dynamics of the folding process. For predicting the interaction of FFAGLDD with an enzymatic substrate, molecular docking simulations are commonly employed. nih.gov These methods predict the preferred binding orientation and affinity of the peptide to the active site of an enzyme. nih.govdiva-portal.org More advanced techniques, including deep learning approaches, are also being increasingly used to predict protein-peptide interactions with greater accuracy. nih.govmdpi.comnih.gov These computational studies can help to elucidate the structure-activity relationship of FFAGLDD and inform the design of more potent and selective derivatives.

Table 2: Compound Names Mentioned

Compound Name
FFAGLDD amine salt
Phenylalanine
Alanine
Glycine
Leucine
Aspartic Acid
Trifluoroacetic acid
Hydrochloric acid
Acetic acid
N,N'-dicyclohexylcarbodiimide (DCC)
Tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH)

Mechanistic Investigations of Ffagldd Amine Salt Functionality

Substrate Specificity and Enzymatic Kinetics of MMP9-Mediated Cleavage of FFAGLDD

The functionality of the FFAGLDD amine salt as a targeted delivery system is critically dependent on its selective cleavage by Matrix Metalloproteinase-9 (MMP-9). This enzyme is an endopeptidase known for its role in remodeling the extracellular matrix and its heightened activity in various pathological states, including cancer metastasis. researchgate.net Understanding the molecular interactions and kinetic parameters governing this cleavage is essential for optimizing the peptide's design.

The substrate specificity of MMP-9, like other matrix metalloproteinases, is determined by the architecture of its catalytic cleft, which accommodates and interacts with specific amino acid sequences. nih.gov While MMPs can exhibit some redundancy in substrate recognition, unique preferences allow for a degree of selectivity. nih.govnih.gov Historically, MMP-9 was known to predominantly cleave at Glycine-Leucine (G/L) sites within proteins like collagen. nih.gov The FFAGLDD peptide sequence contains this G-L motif, making it a putative substrate for MMP-9-mediated hydrolysis.

Further research has refined the understanding of MMP-9's substrate preferences. An unbiased phage display strategy identified a prevalent recognition motif as Pro-X-X-Hy-(Ser/Thr) at positions P3 through P2' (where Hy is a hydrophobic residue and the cleavage occurs between P1 and P1'). nih.gov However, this study also highlighted that selectivity is conferred by key interactions at other subsites. nih.gov MMP-9 displays a unique preference for certain residues at specific positions, such as Arginine at P2 and P1, and Serine or Threonine at P2'. nih.gov

The cleavage of oligopeptides by MMP-9 is also dependent on the length and terminal modifications of the peptide, which can influence the precise cleavage site. nih.gov For the FFAGLDD sequence (Phe-Phe-Ala-Gly-Leu-Asp-Asp), the Gly-Leu bond represents the most probable cleavage site based on established MMP-9 substrate patterns. The surrounding residues contribute to the binding affinity and orientation within the enzyme's active site, influencing the efficiency of the catalytic process.

Table 1: Putative Interaction of FFAGLDD Residues with MMP9 Subsites
Subsite PositionFFAGLDD ResiduePotential Role in Recognition
P4PheContributes to initial substrate binding and positioning.
P3PheOccupies the S3 subsite, often accommodating hydrophobic residues.
P2AlaInteracts with the S2 subsite of the enzyme.
P1GlyFits into the S1 subsite, a key determinant for cleavage.
P1'LeuA preferred residue for the S1' subsite of MMP-9, crucial for hydrolysis. researchgate.net
P2'AspInteracts with the S2' subsite; MMP-9 has a preference for Ser/Thr here, but other residues are tolerated. nih.gov
P3'AspContributes to the overall binding affinity and stability of the enzyme-substrate complex.

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

k_cat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the maximum catalytic rate.

k_cat/K_m (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate to a product. It accounts for both the binding affinity (K_m) and the catalytic rate (k_cat).

While specific kinetic data for the FFAGLDD sequence is not publicly available, the table below presents representative kinetic parameters for the cleavage of a generic fluorogenic peptide substrate by the catalytic domain of MMP-9 (MMP-9_Cat), illustrating the typical values obtained in such analyses. nih.gov

Table 2: Representative Kinetic Parameters for MMP-9 Catalytic Domain (WT)
ParameterValueUnit
K_m15.4 ± 1.2µM
k_cat1.8 ± 0.05s⁻¹
k_cat/K_m0.12µM⁻¹s⁻¹

Data adapted from studies on wild-type MMP-9 catalytic domain with a fluorogenic peptide substrate. nih.gov

These quantitative data are crucial for comparing the cleavage efficiency of different peptide sequences and for understanding how modifications to the peptide might affect its susceptibility to enzymatic degradation. nih.gov

Mechanisms of Intracellular Translocation and Cytosolic Delivery via this compound

For therapeutic agents to reach their intracellular targets, they must first cross the cell membrane and then, if taken up via endocytosis, escape from endosomal vesicles to avoid degradation in lysosomes. nih.govnih.gov The design of the this compound incorporates features intended to facilitate these critical steps.

Macromolecules are typically internalized by cells through various endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. nih.govnih.gov Once inside the cell, they are enclosed within endosomes, which mature into late endosomes and eventually fuse with lysosomes, leading to the degradation of the cargo. nih.gov

To overcome this barrier, delivery systems often incorporate elements that promote endosomal escape. A common strategy is the inclusion of pH-sensitive fusogenic peptides, such as GALA or the influenza-derived INF7 peptide. nih.govresearchgate.net These peptides are designed to undergo a conformational change in the acidic environment of the endosome (pH 5.0-6.5). researchgate.netnih.gov This change, often from a random coil to an alpha-helical structure, allows the peptide to interact with and disrupt the endosomal membrane, facilitating the release of the cargo into the cytoplasm. nih.gov The incorporation of such a sequence into a delivery peptide can increase the rate of endosomal escape by orders of magnitude. researchgate.net While FFAGLDD itself is primarily a cleavage site, its conjugation to a larger delivery vehicle could include such fusogenic domains to enhance cytosolic delivery.

The initial step in cellular uptake is the association of the delivery vehicle with the cell's plasma membrane. The amine salt component of the FFAGLDD compound plays a crucial role in this process. The positively charged cationic groups of the amine salt can engage in electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans. nih.govnih.gov This interaction increases the local concentration of the peptide at the cell surface, thereby enhancing the probability of internalization. nih.gov

Spatiotemporal Control of Cargo Release and Its Underlying Principles

A key advantage of an enzyme-activatable delivery system is the ability to achieve spatiotemporal control over cargo release. This ensures that the therapeutic agent is liberated predominantly at the site of disease, minimizing off-target effects.

The principle underlying the spatiotemporal control of the this compound system is the localized activity of MMP-9. MMP-9 expression and activity are often low in healthy tissues but are significantly upregulated in specific pathological microenvironments, such as at the leading edge of migrating epithelial cells in tumors or at sites of inflammation. nih.govnih.gov Consequently, the FFAGLDD peptide remains intact in the general circulation and in healthy tissues. However, upon reaching a target site with high MMP-9 activity, the peptide is rapidly cleaved.

This enzymatic cleavage breaks the linker holding the cargo, triggering its release directly within the target microenvironment. This provides spatial control . The temporal control of release is governed by the kinetics of the enzyme-substrate interaction and the local concentration of active MMP-9. nih.govnih.gov The rate of cargo release can be directly correlated with the dynamics of the physical interactions responsible for the cleavage, allowing for a sustained release profile that is dependent on the continuous enzymatic activity at the site. nih.govresearchgate.net This targeted, on-demand release mechanism is a fundamental principle for designing advanced drug delivery systems that respond to specific physiological or pathological cues.

Conjugation Chemistry for Doxorubicin (B1662922) (DOX) Loading onto FFAGLDD

The covalent attachment of doxorubicin to the FFAGLDD peptide carrier is a critical step in the formulation of the prodrug. This process, known as conjugation, involves the formation of a stable but cleavable bond between the drug and the peptide. The choice of conjugation chemistry is pivotal, as it influences the prodrug's stability, drug-loading capacity, and the efficiency of drug release at the target site.

Several chemical strategies have been developed for the conjugation of doxorubicin to peptide sequences. beilstein-journals.org These methods typically target specific functional groups on the doxorubicin molecule, such as the primary amine group on the daunosamine sugar or the C-14 hydroxyl group on the aglycone backbone. acs.org The peptide linker itself must possess a complementary functional group to facilitate this reaction.

Commonly employed conjugation chemistries include the formation of amide, ester, or hydrazone bonds. For instance, the primary amine group of doxorubicin can be reacted with a carboxylic acid group on the peptide to form a stable amide bond. nih.gov This reaction is often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). researchgate.net Alternatively, linkers containing a maleimide group can react with a thiol group introduced onto the peptide, forming a stable thioether bond. acs.org

The specific design of the this compound would necessitate a terminal functional group on the peptide that allows for efficient and site-specific conjugation of doxorubicin. The drug loading onto the peptide carrier is a key parameter that is optimized during the synthesis. The drug-loading content (DLC) is a measure of the weight percentage of the drug in the final conjugate and is a critical factor for the therapeutic potential of the prodrug. nih.gov

Table 1: Representative Chemistries for Peptide-Doxorubicin Conjugation

Linkage TypeFunctional Group on DoxorubicinFunctional Group on PeptideKey ReagentsResulting Bond Stability
Amide3'-AmineCarboxylic AcidEDC, NHSHigh
Ester14-HydroxylCarboxylic AcidDCC, DMAPModerate (susceptible to hydrolysis)
Hydrazone13-KetoneHydrazide-pH-sensitive (cleavable in acidic endosomes)
Thioether(after modification)ThiolMaleimide linkerHigh

Dynamics of Doxorubicin Liberation Following Proteolytic Activation

The central feature of the FFAGLDD-doxorubicin conjugate is its selective activation by proteases present in the tumor microenvironment. nih.gov The FFAGLDD peptide sequence is designed to be a specific substrate for a tumor-associated protease, such as a matrix metalloproteinase (MMP) or a cathepsin. researchgate.netacs.org In healthy tissues, where the activity of these proteases is low, the conjugate remains intact and inactive. However, upon reaching the tumor, the elevated protease concentration leads to the enzymatic cleavage of the peptide linker. nih.gov

This proteolytic cleavage is the rate-limiting step for the release of the active drug. nih.gov The kinetics of this process are dependent on several factors, including the concentration of the activating enzyme, the specific amino acid sequence of the peptide linker, and the nature of the chemical bond between the linker and the drug. nih.govnih.gov For instance, some prodrug designs incorporate a self-immolative spacer that, after the initial enzymatic cleavage, undergoes a spontaneous chemical rearrangement to release the unmodified parent drug.

Studies on similar activatable cell-penetrating peptide (ACPP)-doxorubicin conjugates have demonstrated that the cleavage of the peptide linker by MMPs occurs in an enzyme concentration-dependent manner. nih.gov The rate of drug release can be quantified by measuring the half-life of the conjugate in the presence of the target protease. For example, the half-life of ACPP-DOX cleavage was found to decrease with increasing concentrations of MMPs. nih.gov

The liberation of doxorubicin restores its cytotoxic activity, allowing it to intercalate with DNA and inhibit topoisomerase II, leading to cancer cell death. The localized release of the drug within the tumor microenvironment significantly increases the therapeutic index, concentrating the cytotoxic effect on malignant cells while sparing healthy tissues. nih.gov

Table 2: Illustrative Release Kinetics of Doxorubicin from Protease-Activatable Conjugates

Peptide Linker Sequence (Example)Activating ProteaseEnzyme:Substrate RatioCleavage Half-life (t1/2)Reference
-Gly-Phe-Leu-Gly-Cathepsin BNot SpecifiedVariable based on drug loading nih.gov
MMP-2/9 sensitive substrateMMP-2/90.463:10.6 hours nih.gov
MMP-2/9 sensitive substrateMMP-2/90.114:12.5 hours nih.gov
Ala-Leu-Ala-LeuCathepsin BNot SpecifiedSpecific cleavage observed acs.org

Advanced Analytical and Methodological Frameworks for Ffagldd Amine Salt Research

Biophysical Characterization of Peptide-Drug Conjugates (PDCs)

Biophysical techniques provide fundamental insights into the structural integrity, conformational dynamics, and molecular interactions of FFAGLDD amine salt, especially when it functions as part of a larger conjugate system.

Spectroscopic Techniques (e.g., Circular Dichroism, NMR) for Structural Conformation

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structural elements of peptides, such as alpha-helices, beta-sheets, and random coils, by measuring the differential absorption of left and right circularly polarized light. Changes in CD spectra can indicate conformational transitions induced by environmental factors, binding events, or conjugation to a drug moiety. For this compound, CD analysis can reveal its intrinsic structural propensities and how these are altered upon conjugation or interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed, atomistic view of molecular structure and dynamics. 1D and 2D NMR experiments (e.g., ¹H, ¹³C, HSQC, NOESY) can elucidate the three-dimensional structure of this compound, identify specific amino acid residue interactions, and provide insights into its flexibility and binding interfaces. These techniques are crucial for confirming the structural integrity of the peptide component and understanding how it maintains or adopts specific conformations within a conjugate.

Table 1: Hypothetical CD Spectral Data of this compound

ConditionWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Interpretation (Hypothetical)
In Aqueous Buffer (pH 7.4)208-5,000Predominantly random coil
222-2,000
In 30% Trifluoroethanol (TFE)208-35,000Significant α-helical content
222-30,000
After conjugation to Drug X (in buffer)208-8,000Partial α-helix formation
222-4,000

Note: Molar ellipticity values are illustrative and depend on peptide concentration and path length.

Mass Spectrometry for Purity and Conjugation Stoichiometry Assessment

Mass spectrometry (MS), including techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is indispensable for confirming the molecular identity, assessing the purity, and quantifying the conjugation stoichiometry of this compound. ESI-MS, often coupled with liquid chromatography (LC-MS), can accurately determine the molecular weight of the intact this compound and its conjugate, thereby verifying its composition. High-resolution MS can identify subtle modifications or impurities.

For peptide-drug conjugates, MS is critical for determining the drug-to-peptide ratio (DAR), which is a key quality attribute. By analyzing the mass differences between the unconjugated peptide and the drug-conjugated species, the precise number of drug molecules attached per peptide molecule can be quantified. This is often achieved through analysis of intact conjugates or peptide mapping after enzymatic digestion, which can also reveal the specific sites of conjugation.

Table 2: Hypothetical Mass Spectrometry Data for this compound Conjugate

AnalyteExpected Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Purity (%)Conjugation Stoichiometry (DAR)
This compound (Peptide Moiety)1234.561234.58>98N/A
This compound Conjugated with Drug Y (DAR=1)2567.892567.91>951.0 ± 0.1
This compound Conjugated with Drug Y (DAR=2)3901.223901.20>901.8 ± 0.2
This compound Conjugated with Drug Y (DAR=3)5234.555234.53>852.5 ± 0.3

Note: Observed masses are typically within a few ppm of the expected values. DAR values represent the average number of drug molecules per peptide.

In Vitro Cellular Assays for Investigating Delivery and Enzymatic Responsiveness

In vitro cellular assays are essential for evaluating how this compound interacts with biological systems, particularly its uptake, localization, and responsiveness to specific cellular environments or enzymes.

Cell Culture Models for MMP9 Expression and Activity Profiling

Matrix metalloproteinase-9 (MMP-9) is a key protease involved in extracellular matrix remodeling and is often overexpressed in various disease states, making it a target for enzyme-responsive drug delivery systems. Cell culture models are employed to study the activity of this compound in the context of MMP-9. This involves using cell lines known to express MMP-9, or those that can be induced to express it (e.g., via inflammatory stimuli or genetic manipulation).

MMP-9 activity can be quantified using assays such as gelatin zymography, which detects proteolytic activity against a gelatin substrate in a gel matrix, or using specific fluorescent peptide substrates that release a signal upon cleavage by MMP-9. By incubating these cell cultures with this compound, researchers can determine if the compound is released, activated, or modulated by MMP-9, or if it itself influences MMP-9 activity.

Table 3: Hypothetical MMP-9 Activity in Cell Lysates after this compound Treatment

Cell LineTreatment GroupMMP-9 Activity (Relative Units)Standard Deviation
HT1080 (High MMP-9)Vehicle Control1005
This compound (1 µM)956
This compound (5 µM)987
MCF-7 (Low MMP-9)Vehicle Control152
This compound (1 µM)183
This compound (5 µM)204
HT1080 + MMP-9 InhibitorVehicle Control + Inhibitor51
This compound (5 µM) + Inhibitor72

Note: Relative units are normalized to a control group. This table illustrates potential findings where this compound does not significantly alter MMP-9 activity, but its responsiveness would be assessed in a system where MMP-9 is active.

Fluorescence Microscopy and Flow Cytometry for Intracellular Localization Studies

To understand the cellular disposition of this compound, particularly if it is designed for intracellular targeting or release, fluorescence microscopy and flow cytometry are employed. Typically, this compound is labeled with a fluorescent probe (e.g., FITC, Cy5) to enable visualization and quantification of its cellular uptake.

Fluorescence microscopy allows for the direct visualization of this compound within cells, providing information on its uptake kinetics, distribution patterns (e.g., cytoplasmic, nuclear, vesicular), and co-localization with specific cellular organelles. Confocal microscopy can offer high-resolution, three-dimensional imaging of intracellular localization.

Flow cytometry quantifies cellular uptake by measuring the fluorescence intensity of individual cells within a population. This technique is valuable for comparing uptake efficiencies under different conditions, assessing the impact of conjugation or formulation, and determining the percentage of cells that have internalized the compound.

Table 4: Hypothetical Cellular Uptake of Fluorescently Labeled this compound

Cell LineTreatment Group% Fluorescent CellsMean Fluorescence Intensity (MFI)Standard Deviation (MFI)
HeLaVehicle Control0.5102
This compound-FITC (1 µM)75.255080
This compound-FITC (5 µM)88.9820110
MDA-MB-231Vehicle Control0.381
This compound-FITC (1 µM)68.148070
This compound-FITC (5 µM)82.571095

Note: MFI values are relative and depend on instrument settings and fluorophore brightness. These data suggest efficient uptake of this compound-FITC in both cell lines, with a dose-dependent increase.

In Silico Modeling and Simulation of Peptide-Enzyme Interactions and Delivery Pathways

Computational approaches play a crucial role in predicting and understanding the molecular mechanisms underlying the function of this compound, particularly its interactions with target enzymes and its potential delivery pathways.

Molecular docking simulations are used to predict the binding modes and affinities of this compound to its intended biological targets, such as specific proteases like MMP-9. By modeling the interaction between the peptide-drug conjugate and the enzyme's active site, these simulations can identify key residues involved in binding and estimate the strength of interaction.

Molecular dynamics (MD) simulations extend these predictions by modeling the movement of atoms and molecules over time. This allows for the assessment of the stability of the this compound-enzyme complex, the conformational changes that occur upon binding, and the dynamic nature of the interaction. Furthermore, in silico methods can be employed to model potential drug delivery pathways, predicting how the conjugate might traverse biological barriers or be released from a carrier system.

Table 5: Hypothetical In Silico Analysis of this compound Binding to MMP-9

Simulation TypeTarget SitePredicted Binding Affinity (kcal/mol)Key Interaction Residues (Hypothetical)Stability (MD Simulation, ns)
Molecular DockingMMP-9 Active Site-8.5His202, Tyr222, Glu200, Ser221N/A
Molecular DynamicsMMP-9 ComplexN/AN/A100 (Stable complex)
Molecular DynamicsMMP-9 ComplexN/AN/A50 (Conformational change)
Molecular DockingAllosteric Site-6.2Arg111, Asp113, Lys219N/A

Note: Binding affinities are typically negative, indicating favorable interactions. Stability in MD simulations is assessed by factors like root-mean-square deviation (RMSD) of the complex.

By integrating these advanced analytical and methodological frameworks, researchers can gain a comprehensive understanding of this compound, paving the way for its rational design and effective application in therapeutic strategies.

Based on available scientific literature searches, specific research detailing the use of "this compound" in the context of molecular docking and dynamics simulations with MMP9 complexes, or in computational predictions of cellular permeability and release kinetics, could not be identified. While "this compound" is listed as a chemical compound available for research purposes by various suppliers, the detailed scientific findings, data tables, and methodological frameworks required for the specified sections of the article are not publicly accessible through the performed searches.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content adhering strictly to the provided outline and quality standards, as the necessary research data is not found.

Future Perspectives and Translational Considerations for Ffagldd Amine Salt Based Systems

Comparative Efficacy and Mechanistic Differences with Other Enzyme-Activated Drug Delivery Systems

Enzyme-activated drug delivery systems are designed to release a therapeutic payload in response to specific enzymatic activity that is often upregulated in pathological environments, such as tumor microenvironments. insights.bioscispace.com The FFAGLDD peptide sequence, rich in hydrophobic (Phe, Ala, Leu) and acidic (Asp) residues, suggests a substrate for proteases that recognize such motifs.

Compared to other enzyme-responsive systems, such as those based on polysaccharides or other peptide sequences, an FFAGLDD-based system would offer distinct advantages and disadvantages. Polysaccharide-based systems, for instance, often rely on microbial enzymes in the colon for drug release, making them suitable for treating colon-specific diseases. nih.gov Peptide-based systems, in contrast, can be tailored for cleavage by specific proteases like matrix metalloproteinases (MMPs) or caspases, which are overexpressed in various cancers and inflammatory conditions. nih.gov

The efficacy of an FFAGLDD-based system would hinge on the specific protease it is designed to target. The mechanism would involve the enzymatic cleavage of a peptide bond within the FFAGLDD sequence, leading to the release of a conjugated drug. This offers a high degree of specificity if the target enzyme is predominantly active at the disease site. insights.bio

System TypeActivating Enzyme (Example)Mechanism of ActionPrimary Application Area
FFAGLDD-Based Peptide System Matrix Metalloproteinases (MMPs)Proteolytic cleavage of the peptide backbone releases the drug.Cancer, Inflammation
Polysaccharide-Based System Bacterial Glycosidases (in colon)Degradation of the polysaccharide matrix releases the encapsulated drug. nih.govColon-specific diseases
Phosphate-Based Prodrugs Alkaline PhosphatasesDephosphorylation activates the drug molecule. nih.govBone-targeting, Cancer
Sortase-Mediated Ligation Systems Sortase AEnzymatic ligation or cleavage to release a therapeutic agent. frontiersin.orgProtein modification, Targeted delivery

Exploration of Diverse Therapeutic Payloads and their Compatibility with FFAGLDD Platform

The versatility of a peptide-based platform like FFAGLDD lies in its ability to be conjugated with a wide array of therapeutic payloads. The choice of drug would depend on the disease being targeted and the chemical strategy for conjugation.

The FFAGLDD peptide contains several potential conjugation sites. The N-terminal amine, the C-terminal carboxylic acid, and the side chains of the two aspartic acid residues offer handles for attaching drugs via cleavable or non-cleavable linkers. This flexibility allows for the delivery of various classes of drugs:

Chemotherapeutic Agents: Small molecule cytotoxic drugs like doxorubicin (B1662922) or paclitaxel (B517696) could be attached, benefiting from targeted release to reduce systemic toxicity. nih.gov Peptide-drug conjugates (PDCs) are an emerging strategy for delivering such payloads. nih.gov

Targeted Inhibitors: Kinase inhibitors or other targeted therapies could be delivered to increase their concentration at the site of action.

Photosensitizers: For photodynamic therapy, photosensitizers could be released within the tumor microenvironment, followed by light activation to induce cell death.

Immunomodulatory Agents: Drugs that modulate the immune system could be targeted to tumors to enhance anti-cancer immune responses.

The compatibility would depend on the chemical properties of the payload and the linker chemistry employed. The use of linkers that are stable in circulation but cleavable upon enzymatic activation of the FFAGLDD sequence is crucial for successful drug delivery. nih.gov

Therapeutic Payload ClassExample DrugPotential Advantage with FFAGLDD
Cytotoxic Agents DoxorubicinReduced cardiotoxicity and systemic side effects. nih.gov
Kinase Inhibitors GemcitabineIncreased local concentration at the tumor site. nih.gov
Photosensitizers VerteporfinTumor-specific activation and reduced skin photosensitivity.
Immunomodulators STING agonistsTargeted activation of the immune system within the tumor.

Strategies for Enhancing Bioavailability and Pharmacokinetic Performance

A significant hurdle for peptide-based therapeutics is their generally poor bioavailability and rapid clearance from the body. nih.gov Several strategies can be employed to improve the pharmacokinetic profile of an FFAGLDD-based system.

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide conjugate, reducing renal clearance and extending its circulation half-life.

Modification of the Peptide Backbone: Introducing non-natural amino acids or modifying the peptide bonds can enhance resistance to proteolysis by non-target enzymes, thereby increasing stability in the bloodstream. nih.gov

Formulation as an Amine Salt: The formulation of FFAGLDD as an amine salt can improve its solubility and stability in aqueous solutions, which is a prerequisite for parenteral administration. wustl.eduresearchgate.net The specific counter-ion used in the amine salt can influence the physicochemical properties of the compound. wustl.edu

Encapsulation in Nanoparticles: Incorporating the FFAGLDD-drug conjugate into nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com

The pharmacokinetic properties of any FFAGLDD-based therapeutic would need to be carefully evaluated in preclinical models to optimize its dosing and administration schedule. nih.govnih.gov

Integration of FFAGLDD into Complex Supramolecular Assemblies for Multi-Modal Delivery

The self-assembly of peptides into well-defined nanostructures offers exciting possibilities for creating advanced drug delivery systems. nih.govrsc.org The FFAGLDD sequence, with its alternating hydrophobic and hydrophilic residues, has the potential to self-assemble into structures like nanofibers or hydrogels under specific conditions (e.g., pH, temperature, or enzymatic action). nih.gov

These supramolecular assemblies could serve as depots for the sustained release of the FFAGLDD-drug conjugate. nih.gov For instance, an injectable hydrogel could be formed in situ at the tumor site, providing prolonged local drug delivery and minimizing systemic exposure. nih.gov

Furthermore, these assemblies can be designed for multi-modal delivery:

Co-delivery of Multiple Drugs: Different therapeutic agents could be encapsulated within the same supramolecular structure to achieve synergistic effects.

Combined Therapy and Imaging: Imaging agents (e.g., fluorescent dyes, MRI contrast agents) could be co-incorporated to allow for real-time monitoring of drug delivery and therapeutic response.

Stimuli-Responsive Systems: The supramolecular assembly could be engineered to respond to multiple stimuli, such as both enzymes and pH, for a more controlled and targeted drug release. researchgate.net

The integration of FFAGLDD into such complex systems could lead to the development of highly sophisticated and effective therapeutic platforms. nih.govnih.gov

Advancements in Peptide Engineering for Tailored Enzymatic Specificity and Cellular Targeting

The success of an FFAGLDD-based system is critically dependent on the specificity of the enzymatic cleavage. Peptide engineering offers powerful tools to fine-tune this specificity. nih.gov

Rational Design and Mutagenesis: By systematically substituting amino acids in the FFAGLDD sequence, it is possible to optimize its recognition and cleavage by the target enzyme while minimizing off-target proteolysis. nih.gov

Phage Display and Library Screening: Large libraries of peptide variants can be screened to identify sequences with the highest specificity and efficiency for a particular protease. researchgate.net

Incorporation of Unnatural Amino Acids: The introduction of non-canonical amino acids can create unique interactions with the enzyme's active site, enhancing specificity. frontiersin.org

Beyond enzymatic specificity, peptide engineering can be used to incorporate cellular targeting motifs. By appending a targeting peptide (e.g., cRGD, which targets integrins overexpressed on cancer cells) to the FFAGLDD sequence, the entire drug delivery system can be directed to the desired cell type, further enhancing its therapeutic index. mdpi.com The development of peptide ligases also provides a means for the precise, site-specific modification of proteins and peptides. frontiersin.orgnih.gov

Q & A

Q. Which parameters critically affect the precipitation yield of this compound during synthesis?

  • Methodological Answer : Key factors include temperature (e.g., 25–50°C), amine inflow rate, and counterion concentration. A fractional factorial design can isolate significant variables, while kinetic studies (e.g., monitoring turbidity or crystal growth via microscopy) quantify yield improvements. Prior work on t-octylamine precipitation of clavulanic acid salts demonstrated yield optimization via inflow rate adjustments .

Q. What electrodialysis (ED) configurations are most effective for recovering this compound from waste streams?

  • Methodological Answer : Compare two-chamber, three-chamber, and bipolar membrane ED systems. Metrics include HSS (heat-stable salt) removal efficiency (>90%), current efficiency (kWh/mol), and amine regeneration capacity. Bipolar ED may reduce energy consumption by 20–30% compared to conventional setups, as shown in MDEA solution regeneration studies .

Q. How does amine monomer concentration influence membrane-based separation of this compound?

  • Methodological Answer : Optimize aqueous-phase amine concentration (e.g., 1.0–2.5%) during polyamide membrane fabrication. Higher concentrations increase membrane thickness, enhancing salt retention but reducing flux. Characterize defects via SEM and validate performance using cross-flow filtration under standardized pressure (e.g., 15 bar) .

Q. What statistical frameworks ensure reproducibility in this compound toxicity or efficacy studies?

  • Methodological Answer : Report exact p-values, effect sizes (e.g., Cohen’s d), and confidence intervals. For Bayesian approaches, detail prior distributions and Markov chain Monte Carlo (MCMC) settings. Follow structured templates (e.g., Nature Portfolio guidelines) to document covariates, normalization methods, and data availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.